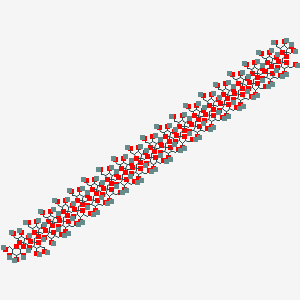
CID 18772499
Übersicht
Beschreibung
Inulin is a naturally occurring polysaccharide produced by many types of plants . It is used by some plants as a means of storing energy and is typically found in roots or rhizomes . Inulin belongs to a class of dietary fibers known as fructans . It is used in the food industry due to its prebiotic effects, and it’s also used in medical tests of renal function .
Synthesis Analysis
Inulin is a natural storage carbohydrate present in more than 36,000 species of plants . It is used as an energy reserve and for regulating cold resistance . The extraction of inulin from plants has been studied , and the production process of inulin from plants is an area of ongoing research .
Molecular Structure Analysis
Inulin is a heterogeneous collection of fructose polymers . It consists of chain-terminating glucosyl moieties and a repetitive fructosyl moiety, which are linked by β (2,1) bonds . The degree of polymerization (DP) of standard inulin ranges from 2 to 60 .
Chemical Reactions Analysis
Inulin is a type of carbohydrate that belongs to a class of compounds known as fructans . It is a polymer made up of fructose molecules linked together by beta (2-1) glycosidic bonds . This means that inulin is a long chain of fructose units with a glucose molecule at the end .
Physical And Chemical Properties Analysis
Inulin possesses various physical and chemical properties that make it suitable for a wide range of applications . One of its notable properties is its solubility. Inulin is soluble in water, forming a clear solution with a slightly sweet taste .
Wissenschaftliche Forschungsanwendungen
Arzneimittel-Abgabesysteme
Inulins einzigartige Struktur und Eigenschaften machen es zu einem exzellenten Träger für die Arzneimittelabgabe. Seine drei Hydroxylgruppen pro Fructose-Einheit ermöglichen chemische Modifikationen, die die Bioverfügbarkeit verbessern, die zelluläre Aufnahme fördern und eine gezielte, anhaltende und kontrollierte Freisetzung von Arzneimitteln und Biomolekülen ermöglichen . Inulin kann in verschiedene Arzneimittel-Abgabesysteme formuliert werden, darunter:
- Hydrogele: Ideal für die zielgerichtete Abgabe im Dickdarm aufgrund des selektiven Abbaus durch die Dickdarm-Mikroflora .
Hydrogel-Zubereitung
Inulin-basierte Hydrogele gewinnen an Aufmerksamkeit aufgrund ihrer Biokompatibilität, Bioabbaubarkeit und strukturellen Vielseitigkeit. Sie können mit verschiedenen Methoden synthetisiert werden, darunter physikalische (thermische und nicht-thermische Induktion), chemische (Freiradikalpolymerisation und chemische Vernetzung) und enzymatische Ansätze . Diese Hydrogele haben potenzielle Anwendungen in:
Landwirtschaftliche Wissenschaft
Inulin wird für seine Rolle in der Landwirtschaft untersucht, insbesondere in:
Jede dieser Anwendungen zeigt die vielseitige Natur von Inulin und sein bedeutendes Potenzial in verschiedenen Bereichen der wissenschaftlichen Forschung. Die laufenden Studien und Entwicklungen in diesen Bereichen erweitern den Anwendungsbereich von Inulin in Wissenschaft und Industrie weiter .
Wirkmechanismus
Target of Action
Inulin primarily targets the glomeruli , the main filtering structures of the kidney . It is used as a diagnostic agent to determine the rate of glomerular function . Inulin is also known to interact with the gut microbiota, influencing its composition and activity .
Mode of Action
As a diagnostic agent, inulin is readily soluble and essentially indigestible . It readily passes through the blood and into the urine . It is neither secreted nor reabsorbed by the kidney, making it an excellent indicator for renal clearance rates . Inulin is also a hypoglycemic agent .
Biochemical Pathways
Inulin influences several biochemical pathways. As a diagnostic agent, it is used to measure the rate at which it is cleared from blood plasma, providing an indication of the filtering capacity of the glomeruli . As a nutraceutical agent, inulins may have antitumor, antimicrobial, hypolipidemic, and hypoglycemic actions . They may also help to improve mineral absorption and balance and may have antiosteoporotic activity .
Pharmacokinetics
Inulin’s pharmacokinetics involve its absorption, distribution, and excretion . As a diagnostic agent, inulin is readily soluble and essentially indigestible . It readily passes through the blood and into the urine . It is neither secreted nor reabsorbed by the kidney, making it an excellent indicator for renal clearance rates .
Result of Action
The primary result of inulin’s action is the measurement of the rate of glomerular function . This is achieved by measuring the rate at which inulin, the test substance, is cleared from blood plasma . As a nutraceutical agent, inulins may have antitumor, antimicrobial, hypolipidemic, and hypoglycemic actions . They may also help to improve mineral absorption and balance and may have antiosteoporotic activity .
Action Environment
The action of inulin can be influenced by environmental factors. For example, the safety of inulin and sinistrin was questioned due to several reports of serious hypersensitivity reactions, including a fatal outcome . These reactions were associated with a specific batch of sinistrin . In general, inulin is considered safe and effective in both experimental animals and humans .
Zukünftige Richtungen
Inulin is a fermentable prebiotic fiber beneficial for a healthy gut microbiome. Some research supports its use for gut health, blood sugar control and diabetes, and appetite management . People also use inulin for cancer prevention and heart health, but there is less evidence to support those uses .
Biochemische Analyse
Biochemical Properties
Inulin interacts with various enzymes, proteins, and other biomolecules in the body. It is soluble in hot water and solutions of dilute acids and alkalis, and slightly soluble in cold water and organic solvents . The biochemical reactions involving Inulin are complex and involve multiple steps, similar to a waterfall . The first step usually cannot be reversed, while other steps can be reversed depending on the cell’s needs .
Cellular Effects
Inulin has significant effects on various types of cells and cellular processes. It influences cell function by changing their structures and stabilities in response to the surrounding environments . For instance, it can affect the concentration of associated proteins, RNA, and DNA, resulting in the formation of distinct subnuclear structures .
Molecular Mechanism
The molecular mechanism of Inulin’s action involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation . The exact mechanism of action is complex and involves multiple steps, each of which contributes to the overall effect of Inulin on the body.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Inulin can change over time. This includes information on Inulin’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The temporal effects of Inulin are an important aspect of its biochemical profile and contribute to its overall impact on the body.
Dosage Effects in Animal Models
The effects of Inulin vary with different dosages in animal models . These studies have observed threshold effects, as well as toxic or adverse effects at high doses. The exact dosage effects can vary depending on the specific animal model and the conditions of the study.
Metabolic Pathways
Inulin is involved in various metabolic pathways in the body . It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels. The exact metabolic pathways that Inulin is involved in can vary depending on the specific conditions of the body.
Transport and Distribution
Inulin is transported and distributed within cells and tissues in the body . It interacts with transporters or binding proteins, and can also affect its localization or accumulation. The exact transport and distribution mechanisms of Inulin can vary depending on the specific conditions of the body.
Subcellular Localization
The subcellular localization of Inulin and its effects on its activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. The exact subcellular localization of Inulin can vary depending on the specific conditions of the body.
Eigenschaften
IUPAC Name |
2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C228H382O191/c229-1-76-114(268)152(306)153(307)191(381-76)419-228(190(344)151(305)113(38-266)418-228)75-380-227(189(343)150(304)112(37-265)417-227)74-379-226(188(342)149(303)111(36-264)416-226)73-378-225(187(341)148(302)110(35-263)415-225)72-377-224(186(340)147(301)109(34-262)414-224)71-376-223(185(339)146(300)108(33-261)413-223)70-375-222(184(338)145(299)107(32-260)412-222)69-374-221(183(337)144(298)106(31-259)411-221)68-373-220(182(336)143(297)105(30-258)410-220)67-372-219(181(335)142(296)104(29-257)409-219)66-371-218(180(334)141(295)103(28-256)408-218)65-370-217(179(333)140(294)102(27-255)407-217)64-369-216(178(332)139(293)101(26-254)406-216)63-368-215(177(331)138(292)100(25-253)405-215)62-367-214(176(330)137(291)99(24-252)404-214)61-366-213(175(329)136(290)98(23-251)403-213)60-365-212(174(328)135(289)97(22-250)402-212)59-364-211(173(327)134(288)96(21-249)401-211)58-363-210(172(326)133(287)95(20-248)400-210)57-362-209(171(325)132(286)94(19-247)399-209)56-361-208(170(324)131(285)93(18-246)398-208)55-360-207(169(323)130(284)92(17-245)397-207)54-359-206(168(322)129(283)91(16-244)396-206)53-358-205(167(321)128(282)90(15-243)395-205)52-357-204(166(320)127(281)89(14-242)394-204)51-356-203(165(319)126(280)88(13-241)393-203)50-355-202(164(318)125(279)87(12-240)392-202)49-354-201(163(317)124(278)86(11-239)391-201)48-353-200(162(316)123(277)85(10-238)390-200)47-352-199(161(315)122(276)84(9-237)389-199)46-351-198(160(314)121(275)83(8-236)388-198)45-350-197(159(313)120(274)82(7-235)387-197)44-349-196(158(312)119(273)81(6-234)386-196)43-348-195(157(311)118(272)80(5-233)385-195)42-347-194(156(310)117(271)79(4-232)384-194)41-346-193(155(309)116(270)78(3-231)383-193)40-345-192(39-267)154(308)115(269)77(2-230)382-192/h76-191,229-344H,1-75H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJIGFIDKWBXDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)COC1(C(C(C(O1)CO)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C228H382O191 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
6179 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Inulin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014776 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
9005-80-5 | |
| Record name | Inulin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014776 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 °C | |
| Record name | Inulin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014776 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



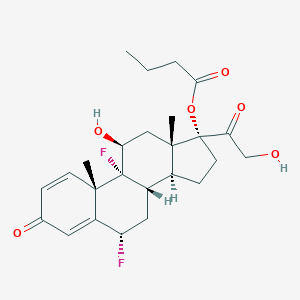
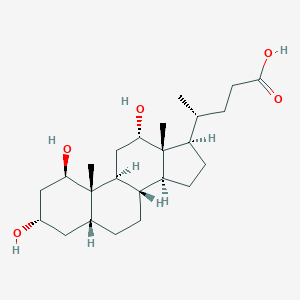
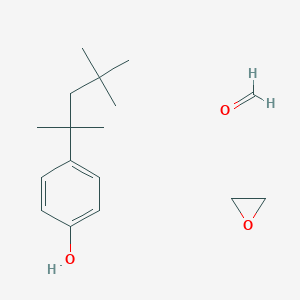
![N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B197161.png)
![(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol](/img/structure/B197508.png)
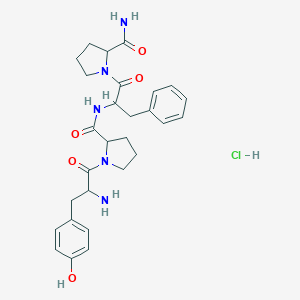
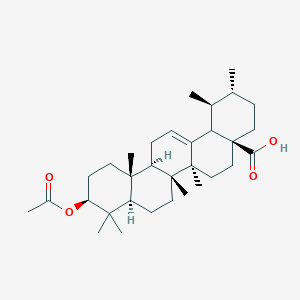
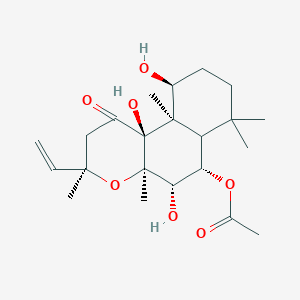

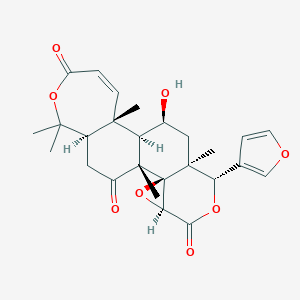

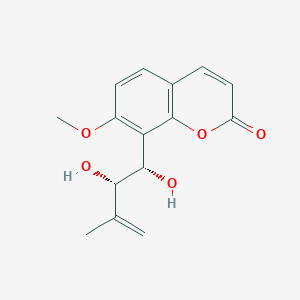
![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)
